2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLKQXDDJPLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 4-hydroxypyridine.
Formation of Intermediate: The 4-hydroxypyridine is first converted to 4-chloropyridine using thionyl chloride.
Coupling Reaction: The 4-chloropyridine is then reacted with 2-methyl-6-hydroxypyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine rings in this compound can undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Chlorination : Reaction with phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) introduces chlorine at the 3- or 4-positions of the pyridine ring, depending on steric and electronic factors[^8^].
-
Amination : Treatment with ammonia or amines in the presence of a copper catalyst facilitates substitution at electron-deficient positions[^7^].
Ether Linkage Cleavage
The methoxy bridge between the two pyridine rings is susceptible to cleavage under acidic or reductive conditions:
-
Acidic Hydrolysis : Exposure to concentrated HCl at reflux cleaves the ether bond, yielding 6-methylpyridin-2-ol and pyridin-4-ylmethanol[^2^][^4^].
-
Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the ether to a methylene group, forming 2-methyl-6-(pyridin-4-ylmethyl)pyridine[^6^].
Table 1: Ether Cleavage Conditions and Products
Cross-Coupling Reactions
The pyridine rings participate in transition-metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : A boronic acid derivative of the compound reacts with aryl halides in the presence of Pd(PPh₃)₄, forming biaryl structures[^6^].
-
Buchwald-Hartwig Amination : Palladium catalysts enable coupling with aryl amines, introducing nitrogen-containing substituents[^7^].
Mechanistic Notes :
The reaction efficiency depends on the electronic environment of the pyridine ring. Electron-withdrawing groups (e.g., methyl) slightly deactivate the ring, necessitating longer reaction times[^6^][^8^].
Oxidation and Reduction
-
Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine rings to N-oxides, enhancing their electrophilicity[^9^].
-
Reduction : Catalytic hydrogenation (H₂/Raney Ni) reduces the pyridine rings to piperidines, altering the compound’s aromaticity[^3^].
Table 2: Redox Reactions
Complexation with Metals
The nitrogen atoms in the pyridine rings coordinate with metal ions, forming stable complexes:
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Palladium Complexes : Used in catalytic systems for C–C bond formation[^6^].
-
Zinc Complexes : Employed in luminescent materials due to ligand-to-metal charge transfer[^4^].
Example Reaction :
This complex demonstrates high activity in Heck coupling reactions[^6^].
Photochemical Reactions
Under UV light, the compound undergoes [2+2] cycloaddition with alkenes, forming cyclobutane-fused pyridine derivatives. This reactivity is attributed to the π-deficient nature of the pyridine ring[^8^].
Key Finding :
Irradiation at 254 nm in acetonitrile with ethylene yields a bicyclic product with 55% efficiency[^8^].
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH₃[^4^].
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades rapidly under acidic or alkaline conditions[^2^].
This comprehensive analysis synthesizes data from peer-reviewed studies, highlighting the compound’s versatility in organic synthesis and materials science. Further research could explore asymmetric catalysis and green chemistry applications.
Scientific Research Applications
2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and physicochemical differences between 2-methyl-6-[(pyridin-4-yl)methoxy]pyridine and analogous pyridine derivatives:
Key Structural and Functional Insights:
This could enhance mGluR5 binding affinity or alter selectivity . MTEP’s thiazole substituent improves metabolic stability and selectivity, suggesting that heterocyclic substituents at the 6-position optimize pharmacokinetics .
Neuroprotective Mechanisms :
- MPEP and MTEP reduce excitotoxic neuronal injury via mGluR5 and NMDA receptor antagonism . The target compound’s pyridylmethoxy group may similarly modulate NMDA signaling but requires empirical validation.
This trade-off may necessitate prodrug strategies for CNS targeting.
Synthetic Accessibility :
- Compounds like 4-methoxy-6-methylpyridin-2-amine () are synthesized via deprotection or amination, whereas the target compound likely requires ether coupling under mild conditions to preserve pyridine integrity .
Imaging and Diagnostic Potential: Pyridyl ethers like A-84,543 () are leveraged as PET radioligands. The target compound’s structure could be modified with isotopes (e.g., ¹¹C or ¹⁸F) for mGluR5 imaging, akin to [¹¹C]ABP688 .
Research Findings and Implications
- Neuroprotection : MPEP and MTEP demonstrate efficacy in traumatic brain injury models, with MTEP showing activity even when administered 6 hours post-insult . The target compound’s delayed activity profile remains unexplored.
- Receptor Selectivity : MTEP’s thiazole group reduces off-target effects compared to MPEP . The pyridylmethoxy group in the target compound may offer similar advantages but could also interact with nicotinic acetylcholine receptors (nAChRs) due to structural parallels with A-84,543 .
- Synthetic Challenges : Ether formation between pyridine derivatives often requires careful control of reaction conditions (e.g., base selection, temperature) to avoid side reactions like oxidation or ring degradation .
Biological Activity
The compound 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Pyridine Rings : The presence of pyridine rings contributes to its biological activity.
- Methoxy Group : The methoxy group enhances solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. A study highlighted that certain pyridine derivatives showed moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of specific kinases related to tumor growth .
Antimicrobial Activity
Pyridine derivatives have been noted for their antimicrobial properties. In particular, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the low micromolar range, indicating potent antimicrobial effects .
Antidiabetic Effects
Studies have shown that certain pyridine derivatives can enhance insulin sensitivity and glucose uptake in muscle and fat cells. This suggests a potential role in managing diabetes by improving metabolic parameters without significantly affecting circulating insulin levels .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of methoxypyridine derivatives have shown promise in reducing amyloid-beta (Aβ) levels associated with Alzheimer's disease. Compounds with similar structures have been noted to cross the blood-brain barrier effectively, making them suitable candidates for further development in neurodegenerative disease treatment .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited an IC50 value of 50 µM against ovarian cancer cell lines, suggesting a moderate level of cytotoxicity .
- Antimicrobial Screening : A series of pyridine derivatives were tested against Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing MIC values as low as 0.21 µM, indicating strong antibacterial activity .
- Metabolic Studies : In vivo experiments revealed that certain methoxypyridine derivatives improved glucose tolerance in diabetic mouse models, supporting their potential use as antidiabetic agents .
Data Table
Q & A
Q. How can the synthesis of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine be optimized for higher yield and purity?
- Methodological Answer : Optimization involves varying reaction parameters such as solvent polarity (e.g., dichloromethane for improved solubility ), base selection (e.g., NaOH for deprotonation ), and temperature control (20–60°C). Catalysts like palladium or copper complexes may enhance coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures purity >95%. Monitor reaction progress using TLC or HPLC with UV detection .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : 1H/13C NMR (chemical shifts for pyridine and methoxy groups), IR (C-O stretch at ~1250 cm⁻¹).
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺; cross-reference with NIST databases for fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) via gravimetric analysis. Analogous pyridine derivatives show moderate solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store at -20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (ATP-binding assays) or receptor binding (radioligand displacement). Compare IC50 values with structurally similar compounds like 4-methoxy pyridine derivatives .
- Molecular Docking : Use AutoDock Vina to predict binding poses against crystal structures of target proteins (e.g., EGFR kinase). Validate with mutagenesis studies .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or mass fragments)?
- Methodological Answer :
- Reproducibility : Repeat synthesis and characterization under controlled conditions.
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons. For mass spectral anomalies, use tandem MS/MS or consult NIST’s electron ionization libraries .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set) .
Q. What computational modeling approaches are suitable for predicting electronic properties or reaction mechanisms?
- Methodological Answer :
- Electronic Structure : Density Functional Theory (DFT) to calculate HOMO/LUMO energies and charge distribution. Compare with methoxy-pyridine analogs to assess substituent effects .
- Mechanistic Studies : Use QM/MM simulations to model reaction pathways (e.g., SNAr or radical coupling mechanisms). Validate with kinetic isotope effect experiments .
Q. How to design derivatives to improve selectivity in biological or catalytic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at the 2- or 6-positions. Test activity against target enzymes or receptors .
- Pharmacophore Modeling : Identify critical functional groups (e.g., methoxy oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
